molecular formula C11H10N4 B1347671 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 351357-44-3

7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Cat. No.: B1347671
CAS No.: 351357-44-3
M. Wt: 198.22 g/mol
InChI Key: CCBBODGTIZUGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with protein kinases, where it acts as an inhibitor. This interaction is significant because protein kinases are involved in the regulation of numerous cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, this compound can modulate these critical cellular functions .

Additionally, this compound has been shown to interact with nucleic acids, potentially affecting gene expression and DNA replication. This interaction is facilitated by the compound’s ability to intercalate between DNA base pairs, thereby disrupting the normal function of the genetic material .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This is primarily achieved through the inhibition of protein kinases, which are often overactive in cancer cells . Furthermore, this compound can influence cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism .

In non-cancerous cells, this compound has been observed to affect cell cycle progression and differentiation. By modulating the activity of key regulatory proteins, this compound can either promote or inhibit the transition between different phases of the cell cycle, thereby influencing cell growth and development .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. For example, its interaction with protein kinases involves binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses.

Additionally, this compound can act as a competitive inhibitor for certain enzymes, blocking their active sites and preventing substrate binding. This mode of action is particularly relevant in the context of metabolic enzymes, where the compound can influence metabolic flux and the levels of key metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable under controlled conditions, but its degradation can be accelerated by exposure to light and heat .

Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function. For instance, in in vitro studies, continuous treatment with this compound has been shown to result in the downregulation of specific genes involved in cell proliferation and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert minimal toxic effects while still achieving significant biological activity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular components and the disruption of normal cellular functions.

Preparation Methods

The synthesis of 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can be achieved through several methods:

Mechanism of Action

The mechanism of action of 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

7-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-6-2-3-7-5-8-10(12)14-15-11(8)13-9(7)4-6/h2-5H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBBODGTIZUGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=NNC(=C3C=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.